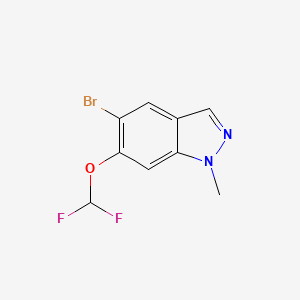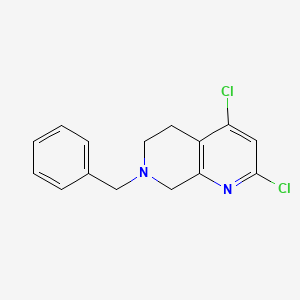
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic organic compound with the molecular formula C14H13Cl2N3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl and dichloro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. This reaction proceeds through a two-step process:
Step 1: The starting material, 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride, is reacted with urea under specific conditions to form an intermediate compound.
Step 2: The intermediate compound undergoes further reaction to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichloro groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine compounds .
Aplicaciones Científicas De Investigación
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, as a precursor for PARP inhibitors, it plays a role in inhibiting the activity of poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes are involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar structure but differs in the core ring system.
2,4-Dichloro-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine: Another structurally related compound with different functional groups.
Uniqueness
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific naphthyridine core and the presence of benzyl and dichloro substituents. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H14Cl2N2 |
|---|---|
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-1,7-naphthyridine |
InChI |
InChI=1S/C15H14Cl2N2/c16-13-8-15(17)18-14-10-19(7-6-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Clave InChI |
HIGZXDWSTVHQIS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C(=CC(=N2)Cl)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



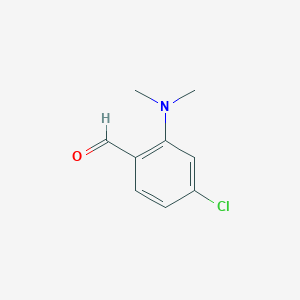
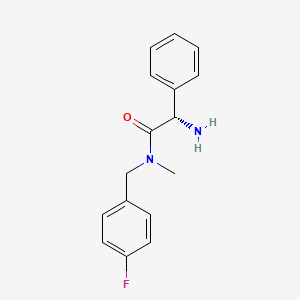
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)


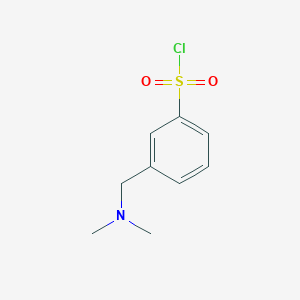
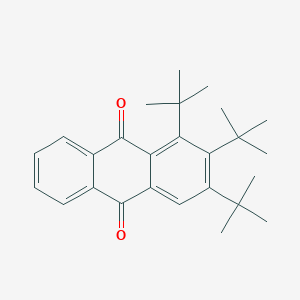
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)


